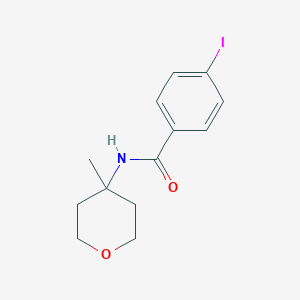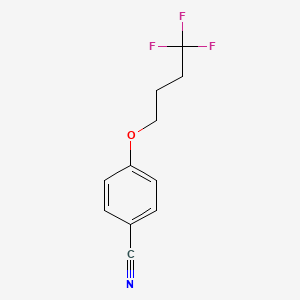
2-Methoxy-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, characterized by the presence of a methoxy group and two methyl groups attached to the third carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-dimethylbutanal, while reduction could produce 3,3-dimethylbutanol .
Aplicaciones Científicas De Investigación
2-Methoxy-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research explores its use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor modulators, affecting various biochemical processes. The exact mechanism depends on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxybutanoic acid: Similar structure but without the additional methyl groups, leading to distinct chemical properties.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar structural motif but different biological activity.
Uniqueness
2-Methoxy-3,3-dimethylbutanoic acid is unique due to the presence of both methoxy and tert-butyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in various synthetic and research applications.
Propiedades
IUPAC Name |
2-methoxy-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUCVJOSXWZMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7974036.png)
![4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974042.png)
![[4-(4,4,4-Trifluorobutoxy)phenyl]methanamine](/img/structure/B7974047.png)
![Methyl({[4-(4,4,4-trifluorobutoxy)phenyl]methyl})amine](/img/structure/B7974060.png)


![1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one](/img/structure/B7974080.png)



![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
![2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)
